molecular formula C16H18N2O2S B1670673 Dimethylenastron CAS No. 863774-58-7

Dimethylenastron

货号 B1670673
CAS 编号: 863774-58-7
分子量: 302.4 g/mol
InChI 键: RUOOPLOUUAYNPY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dimethylenastron is a compound with the molecular formula C16H18N2O2S . It is also known by other names such as Eg5 Inhibitor III, Dimethylenastron, and 2,3,4,6,7,8-Hexahydro-4-(3-hydroxyphenyl)-7,7-dimethyl-2-thioxo-5(1H)-quinazolinone .


Molecular Structure Analysis

Dimethylenastron has a molecular weight of 302.4 g/mol . It has been found to bind the Eg5 motor domain with higher affinity . Moreover, it has been shown that Dimethylenastron could allosterically inhibit the motor domain ATPase of Eg5 by decreasing the rate of ADP release .


Chemical Reactions Analysis

Dimethylenastron is a potent, specific, and reversible inhibitor of the mitotic kinesin Eg5 . It has been found to prevent the growth of pancreatic and lung cancer cells more effectively by halting mitotic progression and triggering apoptosis .

科学研究应用

Application 1: Inhibition of Mitotic Kinesin Eg5 in Pancreatic Cancer Cells

  • Summary of the Application : Dimethylenastron is used as a specific inhibitor of Eg5, a mitotic kinesin, to suppress the migration and invasion of pancreatic cancer cells . This application is significant because it provides a novel insight into the mechanisms of targeting Eg5 for pancreatic cancer chemotherapy .
  • Methods of Application or Experimental Procedures : The human pancreatic cancer cell lines PANC1, EPP85, BxPC3, CFPAC1, and AsPAC1 were treated with Dimethylenastron. The effect of Dimethylenastron on the migration and invasion of these cells was then analyzed using wound healing and transwell assays .

Application 2: Inhibition of Mitotic Kinesin Eg5 in Multiple Myeloma Cells

  • Summary of the Application : Dimethylenastron is used as an inhibitor of Eg5, a mitotic kinesin, to arrest mitosis, trigger apoptosis, and up-regulate Hsp-70 expression in multiple human myeloma cell lines .
  • Methods of Application or Experimental Procedures : Multiple human myeloma cell lines were treated with Dimethylenastron. The effect of Dimethylenastron on the mitosis, apoptosis, and Hsp-70 expression of these cells was then analyzed .
  • Results or Outcomes : Treatment of multiple human myeloma cells with Dimethylenastron arrested mitosis, triggered apoptosis, and up-regulated Hsp-70 expression .

Application 3: Inhibition of Growth in Various Cancer Cell Lines

  • Summary of the Application : Dimethylenastron is used to inhibit the growth of several types of cancer cell lines .
  • Methods of Application or Experimental Procedures : Various cancer cell lines, including HCT116, Htert-HME1, BxPC3, K562, and NCI-H1299, were treated with Dimethylenastron. The effect of Dimethylenastron on the growth of these cells was then analyzed .
  • Results or Outcomes : Treatment of various cancer cells with Dimethylenastron inhibited the growth of these cells. The EC50 values were 330, 603, 743, and 881 nM in HCT116, Htert-HME1, BxPC3, K562, and NCI-H1299 cancer cells, respectively .

Application 4: Inhibition of Mitotic Kinesin Eg5 in HCT116 Cancer Cells

  • Summary of the Application : Dimethylenastron is used to inhibit the growth of HCT116 cancer cells .
  • Methods of Application or Experimental Procedures : HCT116 cancer cells were treated with Dimethylenastron. The effect of Dimethylenastron on the growth of these cells was then analyzed .
  • Results or Outcomes : Treatment of HCT116 cancer cells with Dimethylenastron inhibited the growth of these cells. The EC50 value was 330 nM .

Application 5: Inhibition of Mitotic Kinesin Eg5 in Htert-HME1 Cancer Cells

  • Summary of the Application : Dimethylenastron is used to inhibit the growth of Htert-HME1 cancer cells .
  • Methods of Application or Experimental Procedures : Htert-HME1 cancer cells were treated with Dimethylenastron. The effect of Dimethylenastron on the growth of these cells was then analyzed .
  • Results or Outcomes : Treatment of Htert-HME1 cancer cells with Dimethylenastron inhibited the growth of these cells. The EC50 value was 603 nM .

安全和危害

Dimethylenastron is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

属性

IUPAC Name

4-(3-hydroxyphenyl)-7,7-dimethyl-2-sulfanylidene-3,4,6,8-tetrahydro-1H-quinazolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-16(2)7-11-13(12(20)8-16)14(18-15(21)17-11)9-4-3-5-10(19)6-9/h3-6,14,19H,7-8H2,1-2H3,(H2,17,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUOOPLOUUAYNPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(NC(=S)N2)C3=CC(=CC=C3)O)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469410
Record name Eg5 Inhibitor III, Dimethylenastron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylenastron

CAS RN

863774-58-7
Record name Eg5 Inhibitor III, Dimethylenastron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethylenastron
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Dimethylenastron
Reactant of Route 2
Dimethylenastron
Reactant of Route 3
Reactant of Route 3
Dimethylenastron
Reactant of Route 4
Dimethylenastron
Reactant of Route 5
Dimethylenastron
Reactant of Route 6
Dimethylenastron

Citations

For This Compound
342
Citations
HYK Kaan, V Ulaganathan, O Rath… - Journal of medicinal …, 2010 - ACS Publications
… such as enastron and dimethylenastron; thus, we crystallized the racemic mixture of these two inhibitors with Eg5. As enastron and dimethylenastron are analogues of monastrol, they …
Number of citations: 161 pubs.acs.org
X Sun, X Shi, X Sun, Y Luo, X Wu, C Yao… - Acta Pharmacologica …, 2011 - nature.com
Aim: The mitotic kinesin Eg5 plays a critical role in bipolar spindle assembly, and its inhibitors have shown impressive anticancer activity in preclinical studies. This study was …
Number of citations: 49 www.nature.com
L Sun, X Sun, S Xie, H Yu, D Zhong - Biochemical and biophysical …, 2014 - Elsevier
… dimethylenastron inhibits Eg5 function remains unclear. By comparing with enastron, here we report that dimethylenastron … , and find that dimethylenastron binds Eg5 motor domain with …
Number of citations: 7 www.sciencedirect.com
J Lüke, K Nassar, M Lüke, A Tura, H Merz… - Current Eye …, 2010 - Taylor & Francis
… Those groups injected with 1.0 µmol Dimethylenastron revealed a … of Dimethylenastron 1.0 µmol induced a milder conjunctival scarring. The applied concentrations of Dimethylenastron …
Number of citations: 5 www.tandfonline.com
C Müller, D Gross, V Sarli, M Gartner, A Giannis… - Cancer chemotherapy …, 2007 - Springer
… Therefore, we studied the effects of the new monastrol analogues enastron, dimethylenastron and vasastrol VS-83 on the proliferation of human glioblastoma cells in the kinetic crystal …
Number of citations: 77 link.springer.com
C Jiang, Q You - Expert Opinion on Therapeutic Patents, 2013 - Taylor & Francis
… into a cyclic ketone in enastron and dimethylenastron resulted in rigid conformation, leading to … The introduction of two methyl groups in dimethylenastron further enhanced the inhibitory …
Number of citations: 11 www.tandfonline.com
K Abnous, B Barati, S Mehri… - DARU Journal of …, 2013 - Springer
… of six novel dimethylenastron analogs based on Biginelli reaction were synthesized with IC 50 in the range of 98 to 210 μg/mL against HeLa cell line. Compared with dimethylenastron, …
Number of citations: 15 link.springer.com
M Gartner, N Sunder‐Plassmann, J Seiler… - …, 2005 - Wiley Online Library
… We then tested the effect of enastron, dimethylenastron and … Strikingly, only 1 μM dimethylenastron was sufficient for the … treated with 0.1 μM dimethylenastron. We therefore looked …
M Liu, H Yu, L Huo, J Liu, M Li, J Zhou - Biochemical pharmacology, 2008 - Elsevier
… In the present study, dimethylenastron, a specific inhibitor of the mitotic kinesin Eg5 [6], was found to effectively inhibit the proliferation of pancreatic cancer cells by blocking cell-cycle …
Number of citations: 39 www.sciencedirect.com
E Glaubke, H Bastians - Phenotypic Screening: Methods and Protocols, 2018 - Springer
… This screen is based on the analysis of monopolar mitotic spindle structures, which form upon inhibition of the mitotic kinesin Eg5/KSP by the small-molecule inhibitor dimethylenastron (…
Number of citations: 2 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。